

2-aminoacetophenone concentration different infection models

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Compound Focus: 2'-Aminoacetophenone

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2-AA Concentrations Across Different Infection Models

Model Type	2-AA Concentration / Dose	Key Findings / Purpose	Citation
Human Airway-on-a-Chip	20 μ M	Reprogrammed host immunometabolism in bronchial epithelial and pulmonary endothelial cells.	[1] [2]
Murine Macrophages (in vitro)	20 μ M	Induced immune tolerance by rewiring macrophage bioenergetics, reducing ATP production.	[3] [4] [5]
Mouse Infection Model (in vivo)	400 μ M (injected)	Improved host survival while promoting bacterial persistence (chronic infection).	[6]
Fly Attraction & Colonization	2 μ L of 100 mM solution (~200 nmol) mixed with paste	Acted as an odorant attractant and facilitated long-term intestinal colonization in flies.	[7]
Breath Biomarker Detection (Clinical)	Detected in pico mol/mol range	Investigated as a volatile breath biomarker for detecting <i>P. aeruginosa</i> infection in cystic fibrosis patients.	[8]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a more detailed look at the methodologies from key models.

- **Human Airway-on-a-Chip Model** [1] [2]:

- **Cell Culture:** The microfluidic chip was lined with primary human pulmonary microvascular endothelial cells (HPMEC) and normal human bronchial epithelial (NHBE) cells from healthy donors.
- **2-AA Exposure:** Cells were exposed to 20 μM 2-AA through a continuous flow of medium for 12 hours.
- **Analysis:** Post-exposure, cells were harvested for whole-genome RNA sequencing to analyze transcriptome changes. Validation was performed through additional in vitro studies and in vivo mouse experiments.

- **Murine Macrophage Model** [3] [4]:

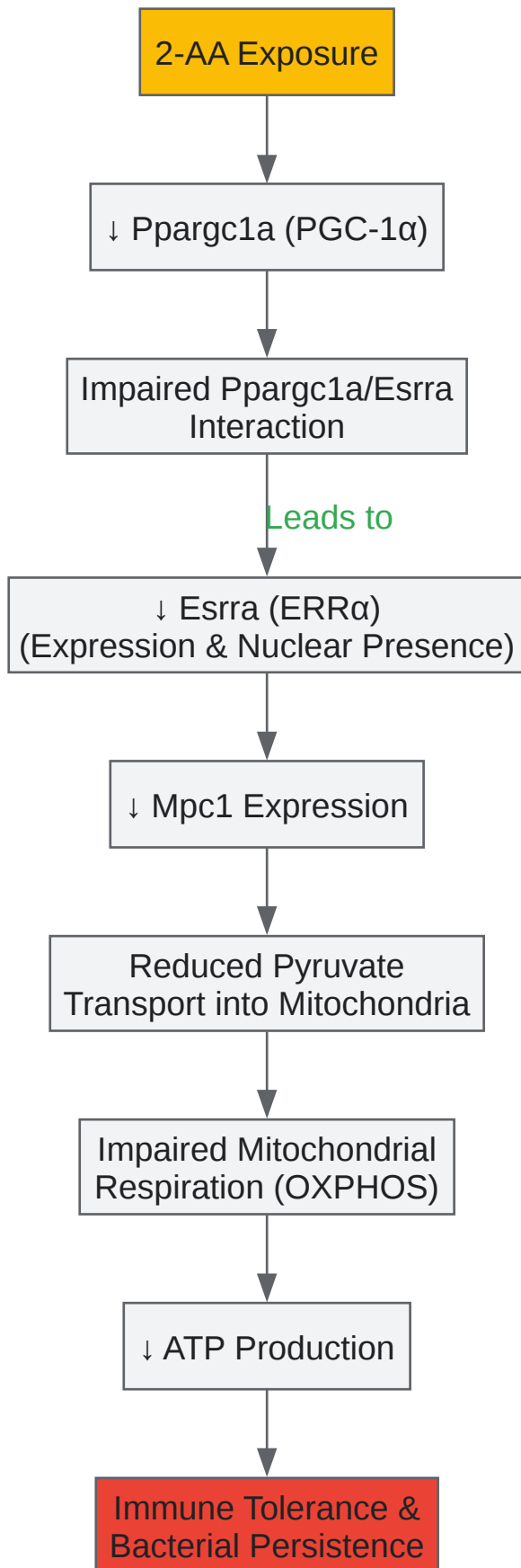
- **Cell Culture:** Bone marrow-derived macrophages (BMDMs) were used.
- **2-AA Exposure & Tolerization:** To establish a state of immune tolerance, macrophages were first exposed to 20 μM 2-AA for 48 hours. The 2-AA was then washed away, and the cells were allowed to rest for 24-106 hours before being re-exposed to 2-AA to confirm their non-responsive, "tolerized" state.
- **Analysis:** Key measurements included intracellular ATP and acetyl-CoA levels, mRNA expression of genes related to mitochondrial metabolism (Mpc1, Esrra, Ppargc1a), and intracellular bacterial clearance assays.

- **In Vivo Mouse Infection Model** [6]:

- **Pretreatment:** Mice were injected intraperitoneally (i.p.) with 400 μM of 2-AA dissolved in a vehicle solution (e.g., saline with a low percentage of ethanol) 18 hours prior to infection with *P. aeruginosa*.
- **Infection:** Mice were subsequently infected with a lethal dose of *P. aeruginosa*.
- **Outcome Measurement:** The study primarily monitored survival rates and assessed bacterial loads in tissues over time to evaluate the establishment of persistent infection.

Mechanism of Action in Immune Cells

The research indicates that 2-AA does not act by killing host cells but by subtly reprogramming their metabolism to induce a state of immune tolerance. The diagram below illustrates the key molecular pathway identified in macrophages.



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Key Considerations for Experimental Design

When planning your experiments, please consider that the "optimal" concentration is highly context-dependent.

- **Model System is Key:** The 20 μM concentration is well-established and effective in various human and mouse *in vitro* cell systems [3] [1] [2]. In contrast, *in vivo* models require higher doses, like 400 μM in mice, to achieve a systemic effect [6].
- **Purpose of Study:** The desired outcome influences dose selection. The 400 μM dose in mice promoted **host tolerance and bacterial persistence** [6], a phenotype of chronic infection. Other doses might be more relevant for studying acute virulence.
- **Clinical Relevance:** The pico mol/mol concentrations detected in patient breath [8] represent a real-world benchmark. While these are much lower than experimental doses, they confirm that 2-AA is produced and active in human infections.

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